molecular formula C14H14BrClN2O3 B3247228 Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1809161-52-1

Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3247228
CAS No.: 1809161-52-1
M. Wt: 373.63 g/mol
InChI Key: FJZYCMRBUZHJIJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 1809161-52-1) is a dihydropyrimidinone derivative synthesized via Biginelli-like multicomponent reactions. Its structure features a 3-bromo-4-chlorophenyl substituent at position 4, a methyl group at position 6, and an ethyl ester at position 5 (Figure 1).

Properties

IUPAC Name

ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrClN2O3/c1-3-21-13(19)11-7(2)17-14(20)18-12(11)8-4-5-10(16)9(15)6-8/h4-6,12H,3H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZYCMRBUZHJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)Cl)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901112112
Record name 5-Pyrimidinecarboxylic acid, 4-(3-bromo-4-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809161-52-1
Record name 5-Pyrimidinecarboxylic acid, 4-(3-bromo-4-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809161-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 4-(3-bromo-4-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 1809161-52-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C14H14BrClN2O3
  • Molecular Weight : 373.64 g/mol
  • IUPAC Name : this compound

The presence of halogen substituents (bromo and chloro) on the phenyl ring is notable for its potential influence on biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. This compound has shown promising results against various bacterial strains.

Microorganism Activity Reference
E. coliInhibitory
S. aureusInhibitory
C. albicansModerate

The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in several studies. Notably, it has been evaluated for its effects on cancer cell lines such as MGC-803 and HeLa.

In vitro studies indicated that:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : It promotes apoptotic cell death through the activation of caspase pathways.

These findings suggest that the compound may act as a selective inhibitor of topoisomerase II, a crucial enzyme in DNA replication and repair .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. The presence of halogen atoms (bromo and chloro) on the aromatic ring enhances lipophilicity and may improve cellular uptake. Modifications at the 6-position also appear to influence biological efficacy significantly.

Study 1: Antimicrobial Efficacy

A study conducted by Nagaraj and Reddy (2008) demonstrated that similar pyrimidine derivatives exhibited significant antibacterial activity against E. coli and S. aureus. The authors noted that structural modifications could lead to enhanced potency against resistant strains .

Study 2: Anticancer Properties

Research published in MDPI highlighted that compounds with similar structures effectively inhibited proliferation in various cancer cell lines while exhibiting low cytotoxicity in normal cells . this compound was included in comparative analyses showing promising results.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

  • Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (, Compound 1) :
    The phenyl group at position 4 lacks halogen substituents, resulting in reduced steric bulk and electron-withdrawing effects compared to the 3-bromo-4-chlorophenyl group. This difference may lower binding affinity in biological targets requiring halogen interactions .

  • Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () :
    Replacement of the 2-oxo group with 2-thioxo introduces sulfur, altering hydrogen-bonding capacity and increasing lipophilicity (logP ~2.8 vs. ~2.5 for oxo analogs). Thiourea-derived analogs often exhibit enhanced enzyme inhibitory activity due to sulfur’s polarizability .

  • Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () :
    Fluorine’s strong electron-withdrawing effect enhances metabolic stability compared to bromo/chloro substituents. Fluorophenyl derivatives show improved bioavailability in pharmacokinetic studies .

Modifications at Position 6

  • Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () :
    The bromomethyl group at position 6 increases reactivity, enabling further alkylation or nucleophilic substitution. This derivative is a key intermediate in antitumor agent synthesis .

Ester Group Variations

  • Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () :
    Methyl esters generally exhibit lower hydrolytic stability than ethyl esters. The nitro group at position 4 enhances electron-deficient character, favoring interactions with enzymes like thymidine phosphorylase (IC₅₀ = 12 μM) .

Antioxidant Activity

Furan-substituted analogs (e.g., Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) demonstrate significant radical scavenging activity (IC₅₀ = 0.6 mg/mL) due to the heteroaromatic system’s redox activity ().

Enzyme Inhibition

Nitro-substituted derivatives () inhibit thymidine phosphorylase, a target in cancer therapy. The bromo-chloro substituents in the target compound could enhance halogen bonding with enzyme active sites, though specific data are lacking .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Position 4 Substituent Position 6 Group logP Bioactivity Highlight Reference
Target Compound 3-Bromo-4-chlorophenyl Methyl 3.2 N/A (Theoretical)
Ethyl 4-phenyl analog Phenyl Methyl 2.1 Moderate antibacterial activity
Ethyl 4-(4-bromophenyl)-2-thioxo 4-Bromophenyl Methyl 2.8 Enhanced enzyme inhibition
Ethyl 6-(bromomethyl)-4-Cl-phenyl 4-Chlorophenyl Bromomethyl 3.5 Antitumor intermediate

Q & A

Q. Optimization Tips :

  • Solvent choice (ethanol for higher yields, dichloromethane for faster reactions).
  • Catalyst loading (1–5 mol% HCl improves cyclization efficiency).

Q. Table 1: Synthesis Conditions from Literature

AldehydeSolventCatalystTemp. (°C)Yield (%)Reference
3-bromo-4-chlorophenylEthanolHCl8075
4-ethoxyphenyl (analog)DMSO8082
3-hydroxyphenyl (analog)DCMAcOH2568

Basic: Which spectroscopic methods confirm its structure?

Answer:

  • 1H/13C NMR : Identifies protons (e.g., δ 2.27 ppm for methyl, δ 5.39 ppm for the tetrahydropyrimidine CH group) and carbons. Aromatic protons appear as multiplets due to bromo/chloro substituents .
  • X-ray Crystallography : Confirms the boat conformation of the tetrahydropyrimidine ring and intermolecular hydrogen bonds (N–H···O) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 401.2).

Q. Table 2: Key Spectroscopic Data

TechniqueObservationsReference
1H NMR (DMSO-d6)δ 2.27 (s, CH3), 5.39 (s, CH), aromatic signals
X-rayBoat conformation, H-bonding network

Advanced: How do bromo/chloro substituents influence reactivity?

Answer:

  • Electronic Effects : Bromo (σp = 0.26) and chloro (σp = 0.23) are electron-withdrawing, activating the phenyl ring for nucleophilic aromatic substitution. Bromo groups facilitate Suzuki-Miyaura cross-coupling for further derivatization .
  • Steric Effects : The 3-bromo-4-chloro arrangement creates steric hindrance, limiting access to the para position.
  • Methodological Consideration : Use Pd-based catalysts (e.g., Pd(PPh3)4) for selective coupling reactions .

Advanced: How to resolve contradictory bioactivity data in tetrahydropyrimidines?

Answer:
Contradictions in reported activities (e.g., antimicrobial vs. inactive) may arise from:

Purity Variations : Validate compound purity via HPLC (>95%) .

Assay Conditions : Standardize MIC testing (e.g., broth microdilution vs. agar diffusion).

Structural Confirmation : Re-examine stereochemistry via X-ray or NOESY NMR .

Computational Validation : Perform molecular docking to predict target binding (e.g., kinase inhibition) .

Basic: What is the molecular conformation in the solid state?

Answer:
X-ray studies of analogs reveal:

  • Tetrahydropyrimidine Ring : Adopts a boat conformation.
  • Substituent Orientation : Bromo/chloro groups occupy equatorial positions, minimizing steric clash.
  • Intermolecular Interactions : N–H···O hydrogen bonds stabilize crystal packing .

Advanced: How to optimize reaction yields during scale-up?

Answer:

  • Continuous Flow Reactors : Enhance heat/mass transfer for cyclization steps .
  • Solvent-Free Conditions : Reduce purification complexity (e.g., melt reactions at 100°C) .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress.

Yield Improvement Case Study :
Switching from batch to flow reactors increased yields of a chlorophenyl analog from 68% to 85% .

Advanced: What computational methods predict biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).

Basic: How to analyze regioselectivity in derivative synthesis?

Answer:

  • Competitive Reactions : Compare reactivity of bromo vs. chloro groups under identical conditions.
  • Isotopic Labeling : Use 13C-labeled reagents to track substitution sites via NMR .
  • DFT Calculations : Predict favored reaction pathways (e.g., Gibbs free energy barriers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
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Reactant of Route 2
Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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